3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazole ring, a chlorophenyl group, a difluorophenyl group, and a propanoic acid group . These groups suggest that this compound might have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the propanoic acid group might participate in acid-base reactions, and the pyrazole ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility might be affected by the polar propanoic acid group and the nonpolar aromatic rings .Scientific Research Applications
Molecular Synthesis and Structure
The compound 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, a structurally similar molecule, was synthesized through a regiospecific process. Interestingly, the conclusive identification of the regioisomer was only possible through single-crystal X-ray analysis, highlighting the compound's complex structural characteristics. This study also revealed intriguing conformational variations in the molecule's structure, illustrating the intricate nature of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Fungicide Synthesis
A notable application of a closely related compound, SYP-3343, was in the creation of a novel fungicide. This compound demonstrated broad-spectrum and high activity against fungi. The synthesis involved multiple steps, including substitution, cyclization, and condensation, culminating in a product with high chemical and radiochemical purity. This compound was further used as a radiotracer for various studies, such as metabolism and environmental impact, underscoring its significance in agricultural science (Liu et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, revealed valuable insights into the molecular structure and properties. The study involved comprehensive computational analyses including DFT calculations, vibrational spectra, and potential energy distribution (PED) of the vibrational modes. It also explored molecular parameters such as bond length, bond angle, and intramolecular charge transfer, providing a deeper understanding of the compound's chemical behavior and potential applications (Viji et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methoxy]-3,5-difluorophenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N2O3/c1-12(21(27)28)7-14-9-18(23)20(19(24)10-14)29-11-17-8-13(2)25-26(17)16-5-3-15(22)4-6-16/h3-6,8-10,12H,7,11H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVQOQTCKJQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)COC2=C(C=C(C=C2F)CC(C)C(=O)O)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-yl)methoxy)-3,5-difluorophenyl)-2-methylpropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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